![molecular formula C21H26N2O3 B5615404 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B5615404.png)
1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine, also known as IPP, is a chemical compound that has been extensively researched in the field of neuroscience. This compound is a potent antagonist of the serotonin 5-HT1A receptor and has been shown to have a variety of potential applications in the treatment of psychiatric disorders such as anxiety and depression. In
Wirkmechanismus
The mechanism of action of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine is thought to involve its antagonism of the serotonin 5-HT1A receptor. This receptor is known to play a key role in the regulation of mood and anxiety, and its activation has been associated with anxiogenic and depressive effects. By blocking the activity of this receptor, 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine may be able to reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects in animal models. 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine in lab experiments is that it is a potent and selective antagonist of the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, one limitation of using 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine is that it has poor water solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of new medications based on the structure of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine that may have improved efficacy and fewer side effects. Another area of interest is the exploration of the role of the serotonin 5-HT1A receptor in other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also potential for research on the use of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine in combination with other medications to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine involves a series of chemical reactions that begin with the condensation of 4-isopropoxybenzoyl chloride and 4-methoxyphenylpiperazine in the presence of a base such as triethylamine. This reaction results in the formation of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine as a white solid, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied in the field of neuroscience for its potential applications in the treatment of psychiatric disorders such as anxiety and depression. Research has shown that 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a potent antagonist of the serotonin 5-HT1A receptor, which has been implicated in the regulation of mood and anxiety. Studies have also shown that 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the development of new psychiatric medications.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)26-20-8-4-17(5-9-20)21(24)23-14-12-22(13-15-23)18-6-10-19(25-3)11-7-18/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWHQDSWVQIDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.